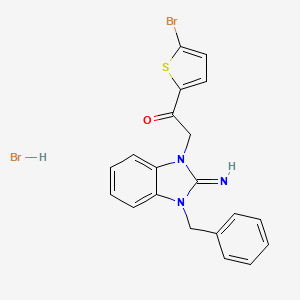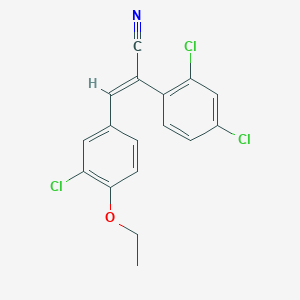
3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile, also known as CEC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various applications, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile can prevent cancer cells from dividing and growing. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By inhibiting this enzyme, 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile can reduce inflammation in the body.
Biochemical and Physiological Effects
3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. Another advantage is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. However, one limitation of using 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile in lab experiments is its potential toxicity. Studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile can be toxic to certain types of cells at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile. One area of research could be to further explore its potential as an anti-cancer agent. Studies could investigate the mechanisms by which 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile induces apoptosis in cancer cells and identify the types of cancer cells that are most sensitive to 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile. Another area of research could be to investigate the potential of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile as an anti-inflammatory agent. Studies could investigate the mechanisms by which 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile reduces inflammation and identify the types of inflammatory diseases that are most responsive to 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile. Finally, studies could investigate the potential of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile as an antioxidant agent and its potential use in treating oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile involves the reaction of 3-chloro-4-ethoxyphenylboronic acid with 2,4-dichlorophenylacetonitrile in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been studied for its potential use in cancer research. In vitro studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO/c1-2-22-17-6-3-11(8-16(17)20)7-12(10-21)14-5-4-13(18)9-15(14)19/h3-9H,2H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBNESKJDZPYKP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

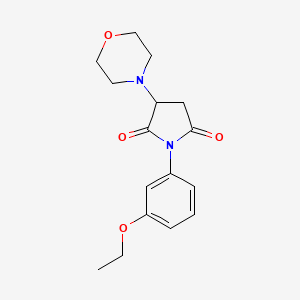
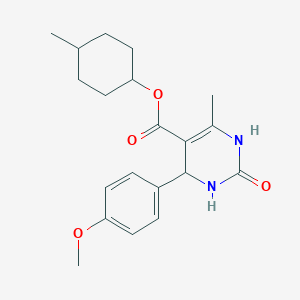
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113251.png)
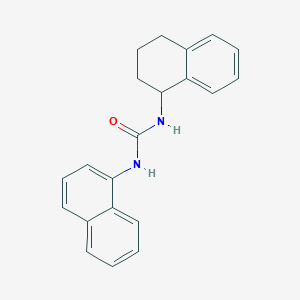
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5113286.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
